(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride
Description
(3R,4S)-3-Ethyl-1-methylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by a stereospecific ethyl group at position 3 and a methyl group at position 1 of the piperidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-7-6-10(2)5-4-8(7)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
InChI Key |
KKXYTYZNGIBMPY-YUZCMTBUSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CC[C@@H]1N)C.Cl.Cl |
Canonical SMILES |
CCC1CN(CCC1N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the ethyl and methyl groups at the 3 and 1 positions, respectively, can be achieved through alkylation reactions using reagents such as ethyl iodide and methyl iodide.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences between the target compound and analogous piperidine derivatives:
Key Observations:
Stereochemistry : The (3R,4S) configuration in the target compound distinguishes it from diastereomers like (3R,4R)- or (3S,4S)-isomers, which exhibit divergent biological activities. For example, (3R,4R)-1-benzyl derivatives are prioritized in JAK inhibitor synthesis due to optimal stereochemical alignment with target enzymes .
Substituent Effects: Ethyl vs. Fluorine Substitution: The 4-fluoro derivative () demonstrates how electronegative groups enhance metabolic stability and binding affinity in CNS-targeted molecules .
Salt Forms : Dihydrochloride salts are common across these compounds to improve aqueous solubility, a critical factor for in vivo studies .
Research and Development Outlook
The target compound’s structural simplicity and modifiable substituents position it as a versatile scaffold for drug discovery. Future studies could explore:
Biological Activity
(3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride is a compound of interest due to its potential applications in pharmacology, particularly in targeting central nervous system disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a piperidine derivative, which is known for its diverse biological activities. Its structure can be represented as follows:
This compound's unique stereochemistry (3R, 4S) contributes to its specific interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit:
- Inhibition of Phospholipase A2 : This enzyme plays a crucial role in lipid metabolism and signaling pathways. Inhibition can lead to altered cellular responses and potential therapeutic effects in conditions like phospholipidosis .
- Modulation of Neurotransmitter Release : The compound may influence the release and reuptake of neurotransmitters, which is significant for treating various neurological disorders.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
- In vitro Studies : Research indicates that (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride exhibits significant inhibitory activity against lysosomal phospholipase A2. This inhibition was characterized by an IC50 value indicating potent activity that could predict drug-induced phospholipidosis in cellular models .
- In vivo Studies : Animal models have demonstrated that compounds with similar structures can lead to significant analgesic effects, suggesting potential efficacy in pain management .
Data Table: Biological Activity Overview
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives, including (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride:
- Case Study 1 : A study on a related piperidine compound showed significant reductions in pain response in animal models when administered at specific dosages, supporting the hypothesis that similar compounds could provide analgesic benefits .
- Case Study 2 : Research focusing on the inhibition of lysosomal enzymes has revealed that compounds like (3R,4S)-3-ethyl-1-methylpiperidin-4-amine dihydrochloride may help mitigate adverse drug reactions associated with phospholipidosis when used in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
